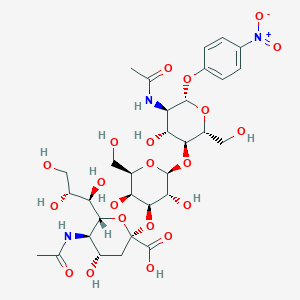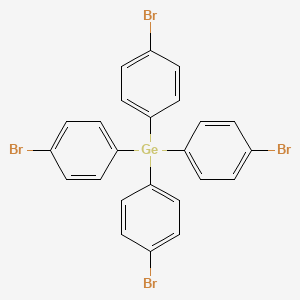
Tetrakis(4-bromophenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(4-bromophenyl)germane is an organogermanium compound with the chemical formula C24H16Br4Ge It is a tetrahedral molecule where a germanium atom is bonded to four 4-bromophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(4-bromophenyl)germane can be synthesized through a multi-step process involving the reaction of germanium tetrachloride with 4-bromophenylmagnesium bromide (Grignard reagent). The reaction typically proceeds as follows:
Preparation of Grignard Reagent: 4-bromobenzene is reacted with magnesium in anhydrous ether to form 4-bromophenylmagnesium bromide.
Formation of this compound: Germanium tetrachloride is added to the Grignard reagent under an inert atmosphere, resulting in the formation of this compound.
The reaction conditions include maintaining an inert atmosphere (e.g., nitrogen or argon) and controlling the temperature to avoid side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This may involve using continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(4-bromophenyl)germane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira-Hagihara couplings to form complex organic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Catalysts such as palladium complexes are used, along with bases like potassium carbonate or cesium carbonate. The reactions are often performed under an inert atmosphere at elevated temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield tetrakis(4-aminophenyl)germane, while cross-coupling reactions can produce various biaryl compounds.
Aplicaciones Científicas De Investigación
Tetrakis(4-bromophenyl)germane has several scientific research applications:
Materials Science:
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It is explored as a ligand in catalytic systems for various organic transformations.
Biomedical Research:
Mecanismo De Acción
The mechanism of action of tetrakis(4-bromophenyl)germane in various applications involves its ability to form stable bonds with other elements and compounds. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In materials science, its tetrahedral structure contributes to the formation of stable, high-performance materials.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(4-bromophenyl)silane: Similar in structure but with a silicon atom instead of germanium. It is used in similar applications but may exhibit different reactivity and stability.
Tetrakis(4-aminophenyl)methane: Contains amino groups instead of bromine, leading to different chemical properties and applications.
Uniqueness
Tetrakis(4-bromophenyl)germane is unique due to the presence of germanium, which imparts distinct electronic and steric properties compared to its silicon and carbon analogs. This uniqueness makes it valuable in specific applications where germanium’s properties are advantageous.
Propiedades
Fórmula molecular |
C24H16Br4Ge |
|---|---|
Peso molecular |
696.6 g/mol |
Nombre IUPAC |
tetrakis(4-bromophenyl)germane |
InChI |
InChI=1S/C24H16Br4Ge/c25-17-1-9-21(10-2-17)29(22-11-3-18(26)4-12-22,23-13-5-19(27)6-14-23)24-15-7-20(28)8-16-24/h1-16H |
Clave InChI |
ZFNUEFPJNLLXGP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[Ge](C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


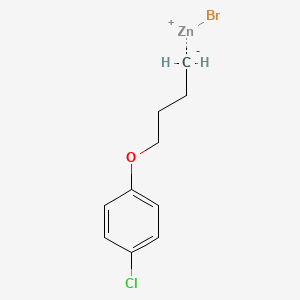
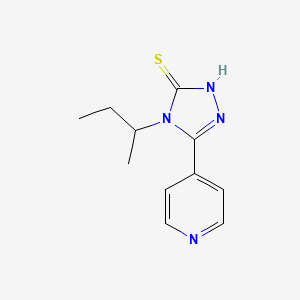
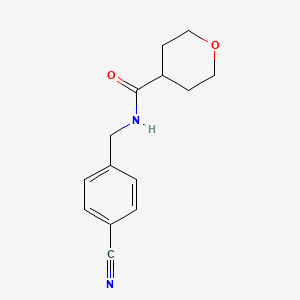

![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
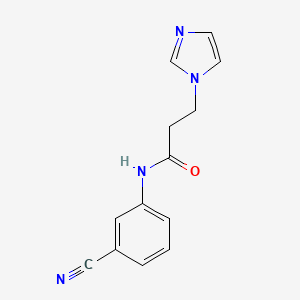
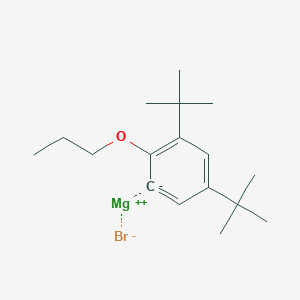
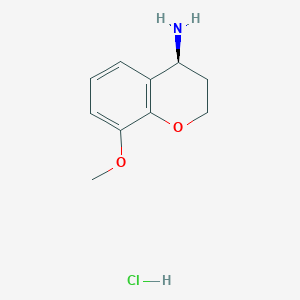

![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)

